![molecular formula C25H18N4O4S B6569461 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-benzyl-3,4-dihydroquinazolin-4-one CAS No. 1021220-20-1](/img/structure/B6569461.png)
2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-benzyl-3,4-dihydroquinazolin-4-one
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Overview
Description
2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-benzyl-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C25H18N4O4S and its molecular weight is 470.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-benzyl-3,4-dihydroquinazolin-4-one is 470.10487624 g/mol and the complexity rating of the compound is 763. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-benzyl-3,4-dihydroquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-benzyl-3,4-dihydroquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- F3222-3907 has shown promise as a potential anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies explore its mechanism of action and potential synergies with existing chemotherapeutic agents .
- In neuropharmacology, F3222-3907 has been evaluated for its neuroprotective properties. Researchers have explored its ability to mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. These findings suggest potential applications in neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- F3222-3907 exhibits antioxidant properties due to its structural features. Studies have investigated its radical-scavenging abilities and its potential role in protecting cells from oxidative damage. These findings contribute to our understanding of its broader applications in health and disease .
- Beyond its natural properties, F3222-3907 has also attracted attention in the context of designer drugs. Researchers have explored its psychoactive effects, metabolism, and detectability in biological samples. This information is crucial for forensic analysis and understanding the impact of novel psychoactive substances .
- Some studies have investigated F3222-3907’s analgesic and anti-inflammatory properties. Its unique chemical structure suggests potential applications in pain management and inflammation-related conditions. Further research is needed to validate these effects .
- Medicinal chemists have synthesized derivatives of F3222-3907 to explore structure-activity relationships. These efforts aim to optimize its pharmacological properties, enhance bioavailability, and minimize side effects. Such research contributes to drug development pipelines .
Anticancer Research
Neuropharmacology and Neuroprotection
Antioxidant Activity
Designer Drug Research
Analgesic and Anti-Inflammatory Potential
Drug Development and Medicinal Chemistry
Mechanism of Action
Target of Action
A structurally similar compound, 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole, has been reported to targetGlycogen synthase kinase-3 beta (GSK-3β) in humans . GSK-3β is a serine/threonine protein kinase involved in various cellular processes, including glycogen metabolism, cell signaling, and cell cycle regulation .
Mode of Action
Based on the target of the similar compound mentioned above, it can be inferred that f3222-3907 might inhibit the activity of gsk-3β, thereby affecting the downstream cellular processes regulated by this kinase .
Biochemical Pathways
Given the potential target of gsk-3β, it can be speculated that the compound may influence pathways related to glycogen metabolism, cell signaling, and cell cycle regulation .
Result of Action
If the compound indeed targets gsk-3β, it could potentially influence cellular processes such as glycogen metabolism, cell signaling, and cell cycle regulation .
properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-benzylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O4S/c30-24-18-8-4-5-9-19(18)26-25(29(24)13-16-6-2-1-3-7-16)34-14-22-27-23(28-33-22)17-10-11-20-21(12-17)32-15-31-20/h1-12H,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCRJAWODHLVAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CSC4=NC5=CC=CC=C5C(=O)N4CC6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-benzylquinazolin-4(3H)-one |
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